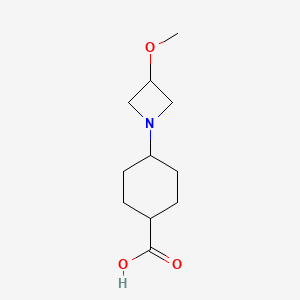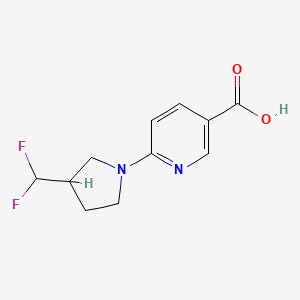
2-Chloro-1-(4-(2-hydroxyethyl)piperidin-1-yl)propan-1-one
Übersicht
Beschreibung
Piperidones are of particular interest due to their unique biochemical properties. They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . The biological properties of the ketones were also determined by their stereochemistry .
Synthesis Analysis
In general, piperidones were prepared from a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating on a water bath for 6 hours, even 1 day . Various catalysts were employed such as Ultrasound-Na2CO3, DIBAL-H, DABCO, NaHCO3, I2, BPH, Na/EtOH, K2CO3, TFA, TFSA, Et3N, Zn-Hg/HCl, Rh (acac) (C2H4)2, and NaOEt .
Chemical Reactions Analysis
Piperidones undergo a variety of chemical reactions, including antimicrobial, antitubercular, antioxidant, antitumor, cytotoxic, analgesic, anticancer, anti-HIV, and antiviral reactions .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
1-Substituted Piperidines : The chemical structure and synthesis of 2-Chloro-1-(4-(2-hydroxyethyl)piperidin-1-yl)propan-1-one, along with its derivatives, have been elaborately discussed, highlighting their pharmacological properties and varied applications in scientific research. This compound belongs to the broader family of 1-substituted piperidines, indicating a versatile chemical framework utilized in a range of applications, from synthesis to pharmacological studies (Vardanyan, 2018).
NMR Characteristics and Conformational Analysis : Detailed nuclear magnetic resonance (NMR) spectral assignments and conformational analyses of derivatives of this compound have been presented. These studies offer insights into the molecular structure and dynamics, essential for understanding the chemical behavior and potential applications of these compounds (Zheng Jin-hong, 2011).
Biological Activity and Applications
Antimalarial Agents : Piperazine and pyrrolidine derivatives, including those structurally related to 2-Chloro-1-(4-(2-hydroxyethyl)piperidin-1-yl)propan-1-one, have been synthesized and evaluated for their antimalarial properties against Plasmodium falciparum. These studies underscore the potential of such compounds in therapeutic applications and contribute to the understanding of structure-activity relationships (Mendoza et al., 2011).
Antibacterial Activity : Synthesized compounds involving piperidine structures have been tested for antimicrobial activities against various bacterial agents, indicating the potential of these compounds in developing new antibacterial agents (Venkatesan & Sumathi, 2009).
Chemical Synthesis and Characterization : The synthesis, structural characterization, and biological activities of compounds structurally related to 2-Chloro-1-(4-(2-hydroxyethyl)piperidin-1-yl)propan-1-one have been extensively studied. These research efforts contribute to the broad field of chemical synthesis, offering valuable insights into the properties and potential applications of these compounds (Bi, 2014).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-chloro-1-[4-(2-hydroxyethyl)piperidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClNO2/c1-8(11)10(14)12-5-2-9(3-6-12)4-7-13/h8-9,13H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNFQUDHOKGZXRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)CCO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(4-(2-hydroxyethyl)piperidin-1-yl)propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



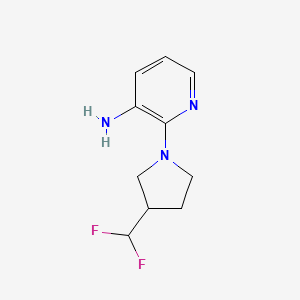
![1-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)-2-(methylamino)ethan-1-one](/img/structure/B1476713.png)
![2-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)pyridin-3-amine](/img/structure/B1476715.png)
![2-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)aniline](/img/structure/B1476716.png)
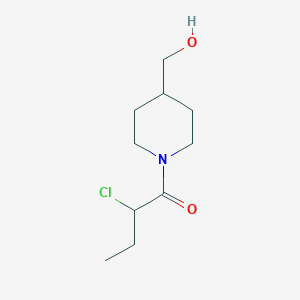
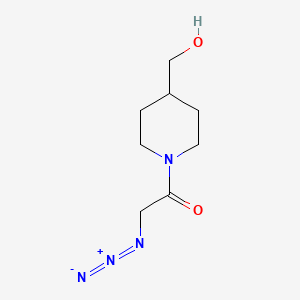
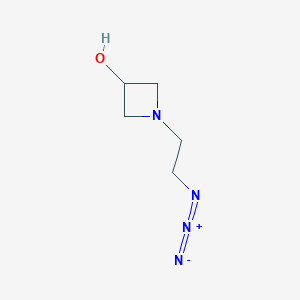
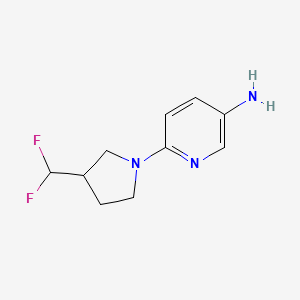
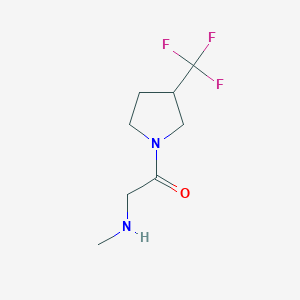
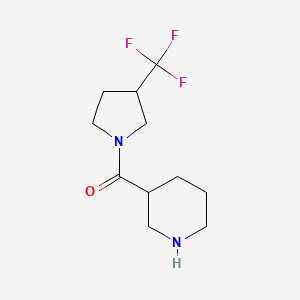
![6-(6-Chloropyrimidin-4-yl)-3-oxa-6-azabicyclo[3.1.1]heptane](/img/structure/B1476727.png)
![1-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)-2-(piperidin-4-yl)ethan-1-one](/img/structure/B1476728.png)
